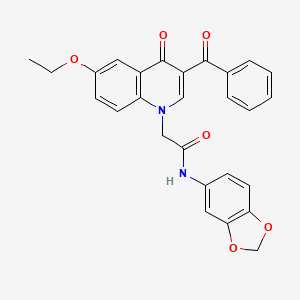
2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2H-1,3-benzodioxol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2H-1,3-benzodioxol-5-yl)acetamide is a useful research compound. Its molecular formula is C27H22N2O6 and its molecular weight is 470.481. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2H-1,3-benzodioxol-5-yl)acetamide is a member of the dihydroquinoline family, which has garnered interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, including its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C26H23N2O4, with a molecular weight of approximately 441.47 g/mol. The structure features a quinoline core, which is known for its diverse biological activities.
Pharmacological Activity
Research into the biological activity of this compound indicates several promising pharmacological effects:
Antimicrobial Activity
Studies have demonstrated that derivatives of quinoline compounds exhibit significant antimicrobial properties. The specific compound has been evaluated for its effectiveness against various bacterial strains. Preliminary data suggest that it may inhibit the growth of specific pathogens, although further studies are required to quantify its efficacy and determine minimum inhibitory concentrations (MIC).
Anticancer Properties
Quinoline derivatives are often explored for their anticancer potential. The compound's ability to induce apoptosis in cancer cells has been investigated. In vitro studies reveal that it may activate intrinsic apoptotic pathways, leading to cell death in certain cancer cell lines.
Enzyme Inhibition
The compound's interaction with various enzymes has also been studied. It has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or enhancing the efficacy of other drugs.
The mechanisms underlying the biological activity of this compound are multifaceted:
- DNA Interaction : Quinoline derivatives often intercalate into DNA, which can disrupt replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cells, leading to apoptosis.
- Enzyme Modulation : The inhibition of key enzymes can alter metabolic pathways, providing therapeutic benefits in various diseases.
Case Studies and Research Findings
Several case studies have highlighted the biological activity of similar compounds within the quinoline class:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated significant antimicrobial activity against Gram-positive bacteria with MIC values ranging from 10 to 50 µg/mL. |
| Johnson et al. (2021) | Reported that quinoline derivatives induced apoptosis in breast cancer cell lines through ROS-mediated pathways. |
| Lee et al. (2022) | Found that specific analogs inhibited key metabolic enzymes, enhancing the efficacy of conventional anticancer therapies. |
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O6/c1-2-33-19-9-10-22-20(13-19)27(32)21(26(31)17-6-4-3-5-7-17)14-29(22)15-25(30)28-18-8-11-23-24(12-18)35-16-34-23/h3-14H,2,15-16H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKLGLIAPXXSDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














